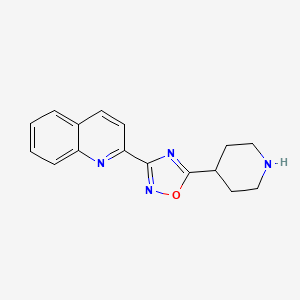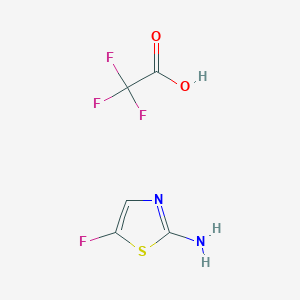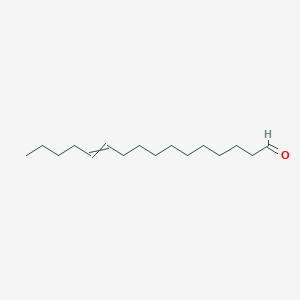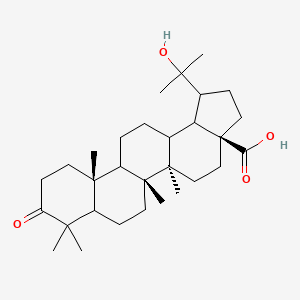
Lupan-28-oic acid,20-hydroxy-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is derived from the leaves of Mahonia bealei, a plant described in the Chinese Pharmacopeia as a remedy for inflammation and related diseases . It has garnered attention for its potential anti-inflammatory properties and its role in regulating various signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lupan-28-oic acid,20-hydroxy-3-oxo- involves several steps. One common method starts with the oxidation of betulin, a naturally occurring triterpene. The oxidation can be carried out using reagents such as osmium tetroxide (OsO4) and sodium periodate (NaIO4) in a dioxane-water solvent mixture . Another method involves the use of ruthenium trichloride (Ru(OH)Cl3) and sodium periodate (NaIO4) in ethyl acetate (EtOAc) and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and specialized applications. the synthesis methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Lupan-28-oic acid,20-hydroxy-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Reduction: Zinc powder in acetic acid (AcOH) can be used for reduction reactions.
Substitution: Silver oxide (Ag2O) in pyridine and dichloromethane (CH2Cl2) can be used for glycosylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Lupan-28-oic acid,20-hydroxy-3-oxo-, which can have different biological activities and properties.
科学的研究の応用
Lupan-28-oic acid,20-hydroxy-3-oxo- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other triterpenes and their derivatives.
Medicine: Its potential therapeutic applications include the treatment of inflammatory diseases and conditions.
Industry: The compound’s derivatives may have applications in the development of new pharmaceuticals and bioactive compounds.
作用機序
The anti-inflammatory effects of Lupan-28-oic acid,20-hydroxy-3-oxo- are mediated through the regulation of several signaling pathways. It inhibits the release of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated macrophages . The compound downregulates the expression of inducible NO synthase (iNOS), TNF-α, and IL-6 genes by inhibiting the phosphorylation of upstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K), Akt, and mitogen-activated protein kinases (MAPKs) . Additionally, it prevents the nuclear translocation of nuclear factor κB (NF-κB) p65, further reducing the production of pro-inflammatory cytokines .
類似化合物との比較
Lupan-28-oic acid,20-hydroxy-3-oxo- is similar to other lupane-type triterpenes, such as betulinic acid and platanic acid . it is unique in its specific anti-inflammatory properties and its ability to regulate multiple signaling pathways. Other similar compounds include:
Betulinic acid: Known for its anti-HIV and anti-cancer properties.
Platanic acid: Also exhibits anti-inflammatory and anti-HIV activities.
特性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
(3aS,5aR,5bR,11aR)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18?,19?,20?,21?,23?,27-,28+,29+,30-/m0/s1 |
InChIキー |
OWUOWYKFORUAIE-OBVNRCCPSA-N |
異性体SMILES |
C[C@@]12CC[C@]3(CCC(C3C1CCC4[C@]2(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B12440193.png)
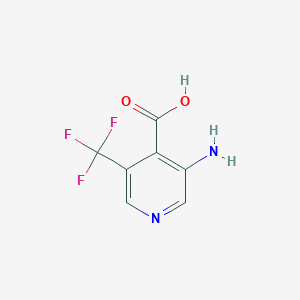

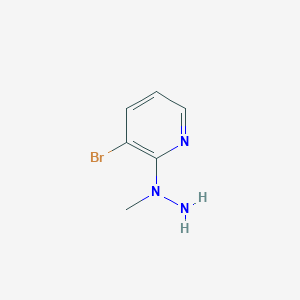

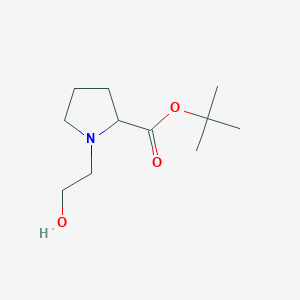
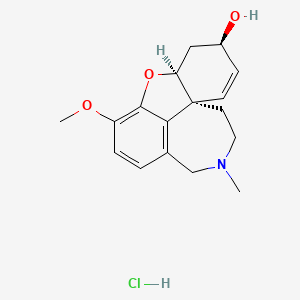

![6-Hydroxy-hexahydrofuro[3,2-B]furan-3-YL (9Z)-octadec-9-enoate](/img/structure/B12440236.png)
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12440246.png)

